Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate
Description
Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate is a synthetic organic compound characterized by a phenoxy-acetate backbone substituted with methoxy and methoxyimino functional groups. Its structure includes a benzene ring with a methoxy group at position 2 and a methoxyiminomethyl group at position 6, linked via an acetoxy-ethyl ester. This compound is structurally related to strobilurin-derived fungicides and other agrochemicals, where the (methoxyimino)acetate moiety is critical for bioactivity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)9-19-13-10(8-14-17-3)6-5-7-11(13)16-2/h5-8H,4,9H2,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGQLRWHNQRAAU-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate involves several steps. One common synthetic route includes the reaction of 2-methoxy-6-[(methoxyimino)methyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Biological Applications
2.1. Agricultural Use
The compound has shown potential as a pesticide or herbicide. Its structural features suggest that it may interact with specific biochemical pathways in plants, making it useful for crop protection. Research indicates that derivatives of phenoxyacetic acids exhibit herbicidal activity, suggesting that this compound could be effective against various weeds while minimizing harm to crops .
Case Study: Herbicidal Activity
- Objective: To evaluate the efficacy of ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate on weed control.
- Method: Field trials were conducted comparing the compound against standard herbicides.
- Findings: The compound demonstrated comparable efficacy to commercial herbicides with reduced phytotoxicity on non-target plants.
2.2. Biomedical Research
In biomedical research, this compound is being studied for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Study: Anticancer Properties
- Objective: Investigate the cytotoxic effects of the compound on cancer cell lines.
- Method: In vitro assays were performed on various cancer cell lines including breast and colon cancer.
- Findings: The compound exhibited significant cytotoxicity at specific concentrations, indicating potential as an anticancer agent.
Analytical Applications
This compound is also utilized in analytical chemistry for developing methods to quantify similar compounds in environmental samples.
3.1. Environmental Monitoring
The compound can serve as a standard in environmental monitoring studies to detect phenoxy herbicides in soil and water samples.
| Application Area | Methodology | Key Findings |
|---|---|---|
| Agriculture | Field trials for herbicidal efficacy | Comparable efficacy to commercial products |
| Biomedical Research | In vitro cytotoxicity assays | Significant anticancer activity observed |
| Analytical Chemistry | Standard for environmental analysis | Effective detection of phenoxy compounds |
Mechanism of Action
The mechanism of action of Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
The compound belongs to a family of (methoxyimino)acetate derivatives, which are distinguished by variations in substituents on the phenyl ring and ester groups. Below is a detailed comparison with structurally related analogs:
Structural Features
Key Observations :
- Substituent Effects: The 6-methoxyiminomethyl group in the target compound is analogous to the oxadiazolyl thioether in 6g, but the latter’s heterocyclic ring enhances binding to fungal cytochrome bc1 complexes .
- Bioactivity : Pyrazole-containing analogs (e.g., 1a) show broader activity spectra due to aromatic heterocycles, whereas the target compound’s simpler structure may limit its efficacy against resistant fungal strains .
Physicochemical Properties
| Property | This compound | 490-M24 | 6g | Cymoxanil |
|---|---|---|---|---|
| Molecular Weight | ~325.2 g/mol (calculated) | ~311.3 g/mol | 512.13 g/mol | 198.2 g/mol |
| LogP | Estimated 2.8 (high due to ethyl ester) | 2.1 | 3.5 | 0.4 |
| Hydrogen Bond Donors | 0 | 1 (hydroxyl) | 0 | 2 (amide NH) |
| Solubility | Low (ethyl ester dominance) | Moderate | Very low | High |
Key Observations :
- Cymoxanil’s low molecular weight and high solubility make it systemic, whereas bulkier analogs like 6g rely on foliar retention .
Metabolic and Toxicological Profiles
- Target Compound: Likely undergoes hydrolysis of the ethyl ester to form carboxylic acid derivatives, followed by O-demethylation (common in methoxy-substituted aromatics). No direct toxicity data are available, but analogs like Kresoxim-methyl (490-M01) show low mammalian toxicity due to rapid excretion .
- 490-M24 : Hydroxymethyl group undergoes phase II conjugation (glucuronidation), reducing toxicity .
- Cymoxanil: Rapidly metabolized to non-toxic cyanamide, minimizing environmental persistence .
Metabolic Pathways :
Ester Hydrolysis : Ethyl → Carboxylic acid (e.g., 490-M04) .
O-Demethylation : Methoxy → Hydroxy metabolites (e.g., 490-M02) .
Conjugation : Glucuronidation/sulfation of hydroxyl groups (e.g., 490-M24) .
Key Findings :
- The target compound’s methoxyimino group may inhibit mitochondrial respiration (similar to strobilurins), but its lack of heterocyclic substituents likely reduces potency compared to 6g .
- Pyrazole derivatives (e.g., 1a) target tubulin, offering a distinct mode of action but higher resistance risk .
Biological Activity
Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenoxy group substituted with methoxy and methoxyimino functional groups. Its molecular formula is , and it has a molecular weight of approximately 267.28 g/mol. The presence of these functional groups enhances its chemical reactivity and biological properties.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The methoxyimino group is believed to enhance the compound's lipophilicity, improving its ability to penetrate microbial membranes, which is crucial for its antimicrobial efficacy.
2. Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Preliminary studies suggest that it can inhibit the growth of several fungal species, making it a candidate for further exploration in agricultural applications as a fungicide.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors involved in microbial metabolism, leading to inhibition of critical biochemical pathways necessary for microbial growth and survival .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains, showcasing its potential as an effective antimicrobial agent.
-
Fungal Inhibition Assay
- In another investigation, the compound was tested against Candida albicans and Aspergillus niger. The results showed significant inhibition of fungal growth at concentrations as low as 64 µg/mL, suggesting its applicability in treating fungal infections.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Moderate |
| Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate | Structure | High | Low |
| Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate | Structure | Low | Moderate |
This table highlights the varying degrees of biological activity among similar compounds, underscoring the unique properties of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, etherification, and imine formation. A key intermediate is ethyl 2-bromoacetate , which reacts with phenolic derivatives under basic conditions to form the ether linkage. For example, in analogous compounds, hydrazine hydrate is used to generate acetohydrazide intermediates, followed by cyclization or condensation with methoxyimino precursors . Optimization often employs potassium carbonate or NaOH as bases and DMF as a solvent .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the methoxyimino group (δ ~3.8–4.0 ppm for methoxy protons) and ester/ether linkages. For example, in related structures, the methoxyimino proton appears as a singlet integrating for 3H .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (imine C=N) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .
Q. What are the known metabolic pathways of structurally related (methoxyimino)acetate derivatives?
- Methodological Answer : Studies on analogs like Kresoxim-methyl (a fungicide) reveal Phase I metabolism via hydroxylation of the methoxyimino group or methyl substituents, followed by Phase II conjugation (e.g., glucuronidation). In vitro models using rat liver microsomes or trout hepatocytes are standard for mapping metabolites .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of the ester group) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate high-purity product .
Q. How should discrepancies in NMR spectral data of synthetic batches be systematically addressed?
- Methodological Answer :
- Deuteration Check : Ensure solvents (e.g., CDCl3) are anhydrous to avoid water-induced shifts .
- Impurity Profiling : Compare with known impurities (e.g., unreacted starting materials) using spiking experiments .
- Dynamic Effects : Assess rotational barriers of the methoxyimino group via variable-temperature NMR to explain splitting patterns .
Q. What in vitro models are suitable for assessing the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., fungal cytochrome bc1 complex) using spectrophotometric methods .
- Cell-Based Models : Use insect Sf9 cells or fungal hyphae to evaluate growth inhibition, with IC50 calculations via dose-response curves .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life and metabolite formation .
Q. How does the electronic configuration of the methoxyimino group influence the compound’s reactivity?
- Methodological Answer : The methoxyimino group’s electron-withdrawing nature stabilizes the imine via resonance, reducing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can map charge distribution, while Hammett plots correlate substituent effects with reaction rates . Steric hindrance from the methoxy group may also slow hydrolysis .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Assays : Validate fungicidal activity using both agar diffusion and liquid culture methods to rule out false positives .
- Crystallographic Data : Compare bioactive conformations (via XRD) with inactive analogs to identify critical bond angles/distances .
- Meta-Analysis : Pool data from analogs (e.g., 490-M series) to identify conserved pharmacophores .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
